molecular formula C9H8F4O2 B8033326 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol

3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B8033326
M. Wt: 224.15 g/mol
InChI Key: WTEFDJLNDZJING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Ethoxylation: Introduction of the ethoxy group can be achieved through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

    Trifluoromethylation: The trifluoromethyl group is added using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the ethoxy, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyphenol: Lacks the fluoro and trifluoromethyl groups, resulting in different chemical properties.

    4-Fluoro-3-(trifluoromethyl)phenol: Similar structure but without the ethoxy group.

    3-Ethoxy-4-fluorophenol: Lacks the trifluoromethyl group.

Uniqueness

3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol is unique due to the combination of ethoxy, fluoro, and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-ethoxy-4-fluoro-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-2-15-7-4-5(14)3-6(8(7)10)9(11,12)13/h3-4,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEFDJLNDZJING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.